molecular formula C19H19N3O4 B2915674 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1903333-30-1

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2915674
CAS No.: 1903333-30-1
M. Wt: 353.378
InChI Key: PQCIFBNHUCVLCS-UHFFFAOYSA-N
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Description

4-Methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 1,6-dihydropyridine core substituted with a phenyl group at position 1, a methoxy group at position 4, and a carboxamide moiety at position 3 linked to a 3-(1,2-oxazol-4-yl)propyl chain. The 1,6-dihydropyridine scaffold is notable for its partial unsaturation, which influences electronic distribution and reactivity.

Properties

IUPAC Name

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-17-10-18(23)22(15-7-3-2-4-8-15)12-16(17)19(24)20-9-5-6-14-11-21-26-13-14/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCIFBNHUCVLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCCCC2=CON=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the dihydropyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a metal-free synthetic route, which is eco-friendly and avoids the use of toxic catalysts .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxazole ring.

Scientific Research Applications

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors via non-covalent interactions, influencing various biological pathways . The dihydropyridine moiety may also contribute to its biological activity by modulating ion channels and other cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous dihydropyridine and carboxamide derivatives are highlighted below:

Structural and Functional Differences

Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Features
4-Methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (Target) 1,6-Dihydropyridine - 1-Phenyl
- 4-Methoxy
- 3-Carboxamide linked to 3-(1,2-oxazol-4-yl)propyl
Not explicitly provided Oxazole enhances hydrogen bonding; methoxy increases lipophilicity.
1-Cyclopentyl-N-[(2S,3R)-3-hydroxy-1-phenyl-4-{[3-(trifluoromethyl)benzyl]amino}butan-2-yl]-6-oxo-5-(2-oxopyrrolidin-1-yl)-1,6-dihydropyridine-3-carboxamide 1,6-Dihydropyridine - 1-Cyclopentyl
- 5-(2-Oxopyrrolidin-1-yl)
- Complex amino side chain
Not provided (larger MW) Trifluoromethyl and pyrrolidinone groups improve metabolic stability and target affinity.
N-(4-(1H-Tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-Dihydropyridine - 1-Methyl
- 4-Methoxy
- 3-Carboxamide linked to tetrazole-phenyl
C₁₅H₁₄N₆O₃ (326.31 g/mol) Tetrazole acts as a bioisostere for carboxylates, enhancing bioavailability and ionic interactions.

Key Comparisons

  • Substituent Effects: The target compound’s 3-(1,2-oxazol-4-yl)propyl chain provides a rigid heterocyclic moiety capable of π-π stacking and hydrogen bonding, contrasting with the tetrazole-phenyl group in , which introduces strong acidity (pKa ~4.9) and ionic interactions. The trifluoromethyl and pyrrolidinone groups in enhance hydrophobicity and enzyme-binding specificity. The 1-phenyl substitution in the target and vs. the 1-methyl in impacts steric bulk and aromatic interactions.
  • In contrast, ’s 5-pyrrolidinone introduces an electron-withdrawing lactam, altering redox properties. The oxazole (target) and tetrazole () heterocycles differ in polarity and hydrogen-bonding capacity, influencing solubility and membrane permeability.
  • Hypothetical Biological Implications :

    • The target’s oxazole may improve metabolic stability compared to ester-containing analogs, while ’s trifluoromethyl group could prolong half-life by resisting oxidative metabolism. The tetrazole in mimics carboxylates, making it suitable for targets like angiotensin II receptors.

Research Findings and Implications

  • Synthetic Accessibility : The oxazole-propyl side chain may require multi-step synthesis, including Huisgen cycloaddition or palladium-catalyzed coupling, compared to the simpler tetrazole incorporation in .
  • Target Selectivity : The dihydropyridine core is associated with calcium channel modulation in literature, but substituent variations (e.g., oxazole vs. tetrazole) could shift activity toward kinases or proteases.

Biological Activity

The compound 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H20N4O3
  • Molecular Weight: 344.38 g/mol
  • IUPAC Name: this compound

This compound features a dihydropyridine core, which is often associated with various biological activities including anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The mechanism involves the modulation of the NF-kB signaling pathway, which is crucial in the inflammatory response.

Key Findings:

  • Cytokine Inhibition: In vitro studies demonstrated that the compound significantly reduced IL-6 and TNF-α levels in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
  • In Vivo Efficacy: Animal models of acute lung injury (ALI) showed that administration of the compound led to improved survival rates and reduced lung edema .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related injuries. This activity is particularly relevant in conditions such as neurodegenerative diseases and cardiovascular disorders.

Research Data:
A comparative study indicated that 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .

Antimicrobial Effects

Emerging research suggests potential antimicrobial properties against various pathogens. Preliminary data indicate effectiveness against Gram-positive bacteria, although further studies are needed to establish a broader spectrum of activity.

Study 1: Evaluation in Acute Lung Injury Models

A study conducted on mice with LPS-induced ALI demonstrated that treatment with this compound resulted in:

  • Reduction in Inflammatory Markers: Significant decreases in IL-6 and TNF-α levels.
  • Histopathological Improvements: Alleviation of lung tissue damage was observed upon histological examination post-treatment .

Study 2: Antioxidant Efficacy Assessment

In a controlled laboratory setting, the antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated:

CompoundIC50 Value (µM)
4-Methoxy-N-[3-(1,2-Oxazol-4-Yl)Propyl]25.5
Ascorbic Acid30.0

This table illustrates that the compound has a competitive IC50 value compared to established antioxidants .

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